molecular formula C15H11Cl2NO3 B271516 Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate

Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate

Cat. No. B271516
M. Wt: 324.2 g/mol
InChI Key: MXJOPGVTYFDIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DCB-MBO, and it has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has been shown to have neuroprotective effects and can protect against the toxicity of beta-amyloid peptides.

Advantages and Limitations for Lab Experiments

Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be used in in vitro and in vivo experiments. However, one of the limitations of this compound is its solubility. Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate. One direction is to study the potential use of this compound in combination with other anti-cancer agents to enhance its anti-cancer properties. Another direction is to study the mechanism of action of this compound in more detail to understand how it inhibits the activity of cancer cells. Additionally, research can be conducted to improve the solubility of Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate to expand its use in different experiments.
Conclusion:
Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate is a chemical compound that has been studied for its potential applications in various fields. It has anti-cancer, anti-inflammatory, and neuroprotective properties. Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has been synthesized using different methods, and it has several advantages for lab experiments. However, its solubility is a limitation that needs to be addressed. Future research can be conducted to improve the understanding of the mechanism of action of this compound and to explore its potential use in combination with other anti-cancer agents.

Synthesis Methods

Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has been synthesized using various methods. One of the most common methods is the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. The 2,4-dichlorobenzoyl chloride is then reacted with 4-aminobenzoic acid methyl ester to form Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate. This method has been used by researchers to obtain pure and high yields of the compound.

Scientific Research Applications

Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has been studied for its potential applications in various fields. One of the main applications of this compound is in the field of cancer research. Studies have shown that Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and in the treatment of Alzheimer's disease.

properties

Product Name

Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)9-2-5-11(6-3-9)18-14(19)12-7-4-10(16)8-13(12)17/h2-8H,1H3,(H,18,19)

InChI Key

MXJOPGVTYFDIQO-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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